Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 6-methyl-4-phenylsulfanylquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2S/c1-3-22-19(21)16-12-20-17-10-9-13(2)11-15(17)18(16)23-14-7-5-4-6-8-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAUJNRNSHWWKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1SC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a suitable catalyst to form the quinoline core. This is followed by the introduction of the phenylsulfanyl group through a nucleophilic substitution reaction using thiophenol. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of high-throughput screening to identify optimal reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under hydrogenation conditions to form tetrahydroquinoline derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Amides and other ester derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile compound in organic synthesis. Researchers utilize it to explore new synthetic pathways and develop novel derivatives with enhanced properties.
Biology
The compound has been extensively studied for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that it can interact with DNA and proteins, potentially disrupting their functions and leading to cell death. This mechanism of action is particularly relevant in cancer therapy, where compounds that can induce apoptosis in cancer cells are highly sought after .
Case Studies:
- A study demonstrated that derivatives of quinoline compounds exhibit significant antibacterial activity against various pathogens, suggesting that this compound could be effective against resistant strains .
- Another investigation highlighted its potential as an anticancer agent, showing efficacy in inhibiting tumor growth in vitro by targeting specific cellular pathways.
Medicine
In medicinal chemistry, this compound is being explored as a therapeutic agent for various diseases. Its ability to inhibit specific enzymes involved in disease progression makes it a candidate for drug development. The compound's interactions with biological targets can lead to the discovery of new treatments for conditions such as cancer and bacterial infections .
Industrial Applications
The industrial applications of this compound include its use in the development of new materials and chemical processes. The compound's unique properties make it suitable for creating advanced materials with specific functionalities. Additionally, its role as an intermediate in the synthesis of other chemicals enhances its value in industrial chemistry .
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate is not fully understood but is believed to involve multiple pathways:
Molecular Targets: The compound may interact with DNA and proteins, disrupting cellular processes.
Pathways Involved: Potential pathways include inhibition of DNA synthesis, induction of apoptosis, and disruption of cell signaling pathways.
Comparison with Similar Compounds
Structural Modifications at Position 4
The substituent at position 4 significantly influences biological activity and physicochemical properties:
Key Observations :
- Phenylsulfanyl vs. Hydroxyl : The phenylsulfanyl group in the target compound provides greater lipophilicity compared to hydroxyl analogs (e.g., ), which may improve tissue penetration but reduce solubility .
- Electron-Withdrawing Groups : Trifluoromethyl or methoxycarbonyl substituents () enhance metabolic stability but may reduce bioavailability due to increased molecular weight .
Substituent Effects at Position 6
Variations at position 6 alter steric and electronic profiles:
Key Observations :
- Methyl vs.
- Synthetic Accessibility : Chloro and trifluoromethyl analogs () are synthesized via streamlined routes (e.g., Gould-Jacobs reaction), whereas the phenylsulfanyl derivative may require more complex functionalization .
Biological Activity
Introduction
Ethyl 6-methyl-4-(phenylsulfanyl)-3-quinolinecarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a quinoline backbone with a carboxylate group and a sulfanyl substituent. The structural formula can be represented as follows:
This compound's unique structure contributes to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds containing quinoline structures exhibit notable antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains. Its mechanism involves:
- Inhibition of bacterial cell wall synthesis : Similar to other quinolines, it may disrupt the synthesis of peptidoglycan, essential for bacterial cell wall integrity.
- Interference with DNA gyrase : Quinoline derivatives often target DNA gyrase, an enzyme critical for bacterial DNA replication.
Anticancer Properties
Several studies have highlighted the potential anticancer effects of this compound. The proposed mechanisms include:
- Induction of apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of caspases.
- Cell cycle arrest : It has been shown to inhibit specific cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle disruption.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been explored. It may exert these effects by:
- Inhibition of pro-inflammatory cytokines : this compound can reduce the production of cytokines such as TNF-alpha and IL-6.
- Blocking NF-kB signaling : This pathway is crucial in mediating inflammatory responses, and its inhibition can lead to reduced inflammation.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Inhibition of cell wall synthesis | |
| Anticancer | Induction of apoptosis | |
| Anti-inflammatory | Inhibition of cytokines |
Notable Research
- Antimicrobial Study : In vitro assays demonstrated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
- Cancer Cell Line Analysis : A study involving various cancer cell lines showed that the compound induced apoptosis in breast and colon cancer cells, with IC50 values indicating potent activity .
- Inflammation Model : In a murine model of inflammation, treatment with this compound resulted in decreased levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
